1-Amino-1-deoxy-D-galacticol

Overview

Description

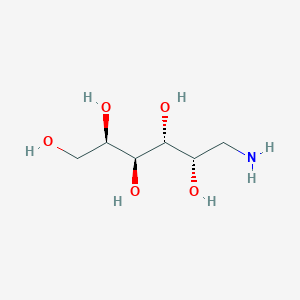

1-Amino-1-deoxy-D-galacticol is a compound with the molecular formula C6H15NO5 . It’s also known by other names such as Galactosamine or 2-Amino-2-deoxy-galactose . It’s used for research and development purposes .

Molecular Structure Analysis

The molecular weight of 1-Amino-1-deoxy-D-galacticol is 181.19 g/mol . The InChI string representation of its structure isInChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1 . The compound has a complexity of 123 . Physical And Chemical Properties Analysis

1-Amino-1-deoxy-D-galacticol has several computed properties. It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 181.09502258 g/mol . The Topological Polar Surface Area is 127 Ų .Scientific Research Applications

Proteomics Research

1-Amino-1-deoxy-D-galacticol: is utilized in proteomics, which is the large-scale study of proteins. It’s a specialty product that aids in the identification and quantification of proteins, understanding their functions, and their interactions within a biological system .

Biochemistry Applications

In biochemistry, this compound plays a role in enzymology studies. Enzymes are biological catalysts that speed up biochemical reactions1-Amino-1-deoxy-D-galacticol can be used to study enzyme kinetics, structure, and inhibition, which are crucial for developing new biochemical applications .

Medical Research

In medical research, 1-Amino-1-deoxy-D-galacticol is significant for cell-based medical products. It’s involved in the expansion of allogeneic cells in culture, which are then used to manufacture medical products like live cells, cell lysates, or cell-derived particles for therapeutic applications .

Industrial Applications

This compound has industrial relevance, particularly in the production of fine chemicals. It’s used in the synthesis of various chemical products and serves as a building block for more complex compounds in industrial chemistry .

Environmental Impact Studies

1-Amino-1-deoxy-D-galacticol: may also be assessed for its environmental impact, particularly when considering the broader implications of nanoparticles and their interactions with biological systems in the environment .

Agricultural Research

In agriculture, the role of 1-Amino-1-deoxy-D-galacticol is less direct but could be linked to the study of biogenic amines and their influence on plant growth and metabolism, which is an area of ongoing research .

Pharmacological Applications

Pharmacologically, 1-Amino-1-deoxy-D-galacticol is recognized for its potential in treating conditions like Type 2 diabetes by controlling blood glucose levels effectively, making it a promising adjuvant therapy .

Nanomedicine

Lastly, in the field of nanomedicine, plant-based gums and mucilages, which may include derivatives of 1-Amino-1-deoxy-D-galacticol , are used for innovative drug delivery systems, gene therapy, and biosynthesis, highlighting its versatility in advanced medical applications .

Safety and Hazards

When handling 1-Amino-1-deoxy-D-galacticol, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it’s safe to do so .

Mechanism of Action

Pharmacokinetics

Its metabolism and excretion would be expected to follow the typical pathways for amino sugars .

Action Environment

The action of 1-Amino-1-deoxy-D-galacticol is likely to be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . These factors could affect the stability of the compound, its interaction with its targets, and its overall efficacy .

properties

IUPAC Name |

(2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487226 | |

| Record name | 1-amino-1-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-1-deoxy-D-galacticol | |

CAS RN |

488-42-6 | |

| Record name | 1-amino-1-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)